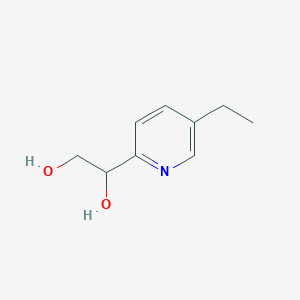
1-(5-Ethylpyridin-2-YL)ethane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Ethylpyridin-2-YL)ethane-1,2-diol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound 1-(5-Ethylpyridin-2-yl)ethane-1,2-diol is a chemical of interest in various scientific research applications. This article delves into its applications, properties, and relevant case studies, providing a comprehensive overview supported by diverse sources.
Pharmaceutical Research
This compound has been studied for its potential role in drug formulation and development. Its structural characteristics may contribute to the development of new therapeutic agents targeting specific biological pathways.
Chemical Synthesis
This compound serves as an intermediate in organic synthesis. Its functional groups allow for various chemical reactions, making it useful in synthesizing more complex molecules.
Material Science
Research indicates that this compound can be utilized in the development of polymers and other materials due to its unique chemical structure. Its properties can enhance the performance of materials used in coatings and adhesives.
Case Study 1: Pharmaceutical Applications
A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound and their biological activity against certain cancer cell lines. The findings suggested that modifications of this compound could lead to increased efficacy in inhibiting tumor growth.
Case Study 2: Chemical Synthesis
Research conducted on the use of this compound as a precursor for synthesizing novel compounds demonstrated its versatility. The study highlighted successful reactions leading to products with enhanced properties for industrial applications.
Case Study 3: Material Development
In material science, a project investigated the incorporation of this compound into polymer matrices. The results indicated improved thermal stability and mechanical properties, suggesting potential applications in high-performance materials.
Propiedades
Número CAS |
646519-83-7 |
|---|---|
Fórmula molecular |
C9H13NO2 |
Peso molecular |
167.2 g/mol |
Nombre IUPAC |
1-(5-ethylpyridin-2-yl)ethane-1,2-diol |
InChI |
InChI=1S/C9H13NO2/c1-2-7-3-4-8(10-5-7)9(12)6-11/h3-5,9,11-12H,2,6H2,1H3 |
Clave InChI |
ZJVGMMAPYXDZNE-UHFFFAOYSA-N |
SMILES |
CCC1=CN=C(C=C1)C(CO)O |
SMILES canónico |
CCC1=CN=C(C=C1)C(CO)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













